molecular formula C17H19FN2O2 B4499779 5-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole

5-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole

Cat. No.: B4499779
M. Wt: 302.34 g/mol
InChI Key: NFTUBWPLIFXFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole is a complex organic compound that features a pyrrolidine ring, a fluorobenzoyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluorobenzoyl group, and the construction of the oxazole ring. Common synthetic routes may involve:

    Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluorobenzoyl Group: This step often involves acylation reactions using 4-fluorobenzoyl chloride.

    Construction of Oxazole Ring: This can be done through cyclization reactions involving isocyanates or other suitable reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole or pyrrolidine rings.

    Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the pyrrolidine and oxazole rings can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Oxazole Derivatives: Compounds such as 2,4-dimethyl-1,2-oxazole and 4,5-diphenyl-1,2-oxazole share the oxazole ring structure.

Uniqueness

5-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the fluorobenzoyl group enhances its lipophilicity and potential for interaction with biological targets, while the pyrrolidine and oxazole rings provide structural diversity and reactivity.

Properties

IUPAC Name

(4-fluorophenyl)-[2-(3-propan-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-11(2)14-10-16(22-19-14)15-4-3-9-20(15)17(21)12-5-7-13(18)8-6-12/h5-8,10-11,15H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTUBWPLIFXFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C2CCCN2C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
5-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
5-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
5-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole
Reactant of Route 5
Reactant of Route 5
5-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-[1-(4-Fluorobenzoyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.